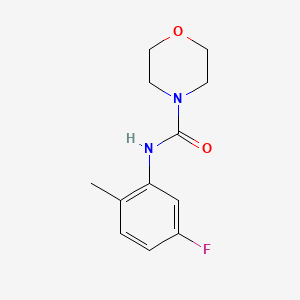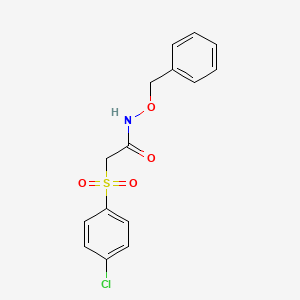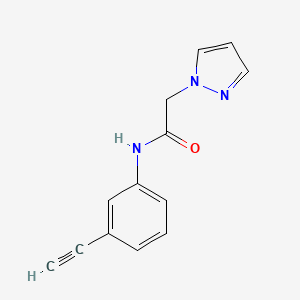
N-(2-fluorophenyl)-3-methylfuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-fluorophenyl)-3-methylfuran-2-carboxamide, also known as 2F-DCK, is a dissociative anesthetic that belongs to the arylcyclohexylamine class of drugs. It is a derivative of ketamine and has similar properties to it. 2F-DCK is a potent drug that has been used in scientific research to study its mechanism of action and physiological effects.
Mecanismo De Acción
The mechanism of action of N-(2-fluorophenyl)-3-methylfuran-2-carboxamide is not fully understood, but it is believed to act on the N-methyl-D-aspartate (NMDA) receptor in the brain. The NMDA receptor is involved in the regulation of synaptic plasticity, learning, and memory. By blocking the NMDA receptor, this compound produces dissociative effects and alters the perception of reality.
Biochemical and Physiological Effects
This compound has been shown to produce a range of biochemical and physiological effects in animal models. It has been shown to increase heart rate and blood pressure, decrease body temperature, and produce analgesia and anesthesia. It has also been shown to produce hallucinations and dissociation, which are similar to the effects of ketamine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(2-fluorophenyl)-3-methylfuran-2-carboxamide in lab experiments is that it produces similar effects to ketamine, which is a well-studied dissociative anesthetic. This allows researchers to compare the effects of this compound to those of ketamine and gain a better understanding of the mechanism of action of dissociative anesthetics. However, one of the limitations of using this compound is that it is a potent drug that requires careful handling and dosing. It can also produce adverse effects in animal models, such as respiratory depression and cardiac arrest.
Direcciones Futuras
There are several future directions for research on N-(2-fluorophenyl)-3-methylfuran-2-carboxamide. One area of research is the potential therapeutic benefits of dissociative anesthetics in treating depression and anxiety disorders. Another area of research is the development of new dissociative anesthetics that have fewer adverse effects than ketamine and this compound. Additionally, research can be focused on the effects of this compound on the brain and its potential long-term effects on cognitive function.
Conclusion
In conclusion, this compound is a potent dissociative anesthetic that has been used in scientific research to study its mechanism of action and physiological effects. It produces similar effects to ketamine and has potential therapeutic benefits in treating depression and anxiety disorders. The synthesis of this compound is a complex process that requires expertise in organic chemistry. While this compound has advantages in lab experiments, it also has limitations due to its potency and adverse effects. Future research can focus on the development of new dissociative anesthetics and the potential long-term effects of this compound on cognitive function.
Métodos De Síntesis
The synthesis of N-(2-fluorophenyl)-3-methylfuran-2-carboxamide involves the reaction of 3-methylfuran-2-carboxylic acid with 2-fluoroaniline in the presence of a dehydrating agent. The resulting product is then reduced with a reducing agent to form this compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
N-(2-fluorophenyl)-3-methylfuran-2-carboxamide has been used in scientific research to study its effects on the central nervous system. It is commonly used as a model drug to study the mechanism of action of dissociative anesthetics. This compound has been shown to produce similar effects to ketamine, such as dissociation, analgesia, and hallucinations. This drug has also been used to study the potential therapeutic benefits of dissociative anesthetics in treating depression and anxiety disorders.
Propiedades
IUPAC Name |
N-(2-fluorophenyl)-3-methylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO2/c1-8-6-7-16-11(8)12(15)14-10-5-3-2-4-9(10)13/h2-7H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGUMMEIROZPCPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)C(=O)NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(3-cyanophenyl)methyl]-N-methylpyridine-4-carboxamide](/img/structure/B7539562.png)
![1,3-dimethyl-N-phenylmethoxy-6-thiophen-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7539563.png)
![(3S)-1-[[2-(furan-2-yl)-1,3-thiazol-4-yl]methyl]piperidin-3-ol](/img/structure/B7539570.png)
![N-[(2-morpholin-4-ylpyridin-4-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B7539577.png)




![N-[(1,5-dimethylpyrrol-2-yl)methyl]-5-methylfuran-2-carboxamide](/img/structure/B7539626.png)

